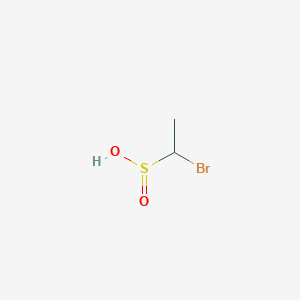
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H11Cl3O3 It is a derivative of 2-oxocyclohexane-1-carboxylate, where the ethyl group is substituted with a trichloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate typically involves the esterification of 2-oxocyclohexane-1-carboxylic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the 2-oxocyclohexane-1-carboxylate moiety, which can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl group instead of a trichloroethyl group.
Methyl 2-oxocyclohexane-1-carboxylate: Similar structure with a methyl group instead of a trichloroethyl group.
Uniqueness
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to its ethyl and methyl analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
65277-16-9 |
|---|---|
Molekularformel |
C9H11Cl3O3 |
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H11Cl3O3/c10-9(11,12)5-15-8(14)6-3-1-2-4-7(6)13/h6H,1-5H2 |
InChI-Schlüssel |
YQFMBTTUATYFBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)C(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


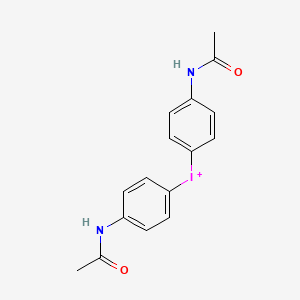
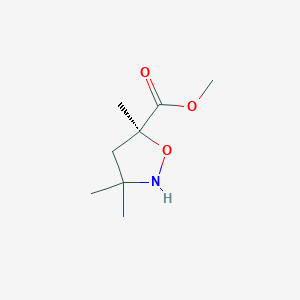




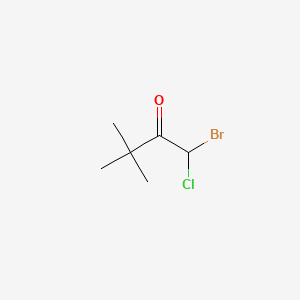

![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
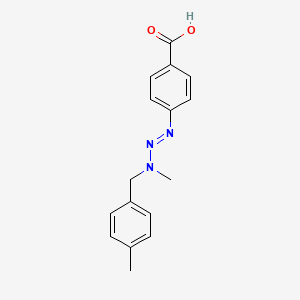
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
